2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide is a heterocyclic compound that features both furan and thiophene rings. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and material science.
Scientific Research Applications
2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling of Furan and Thiophene Rings: The final step involves coupling the furan and thiophene rings through an amide bond formation, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: Pd/C, H2 gas
Substitution: Br2, HNO3, AlCl3
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced furan or thiophene derivatives
Substitution: Brominated or nitrated derivatives
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide is not fully understood, but it is believed to interact with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,5-dimethyl-N-(thiophen-2-ylmethyl)furan-3-carboxamide: Similar structure but with the thiophene ring attached at a different position.
2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide is unique due to its specific arrangement of the furan and thiophene rings, which may confer distinct biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-8-5-11(9(2)15-8)12(14)13-6-10-3-4-16-7-10/h3-5,7H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQSZZHIQVEGRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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